molecular formula C11H13BrClNO2 B8669086 Tert-butyl 2-bromo-3-chlorophenylcarbamate

Tert-butyl 2-bromo-3-chlorophenylcarbamate

Cat. No. B8669086
M. Wt: 306.58 g/mol
InChI Key: JAAIGOMTMQKNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-bromo-3-chlorophenylcarbamate is a useful research compound. Its molecular formula is C11H13BrClNO2 and its molecular weight is 306.58 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 2-bromo-3-chlorophenylcarbamate

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

tert-butyl N-(2-bromo-3-chlorophenyl)carbamate

InChI

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(13)9(8)12/h4-6H,1-3H3,(H,14,15)

InChI Key

JAAIGOMTMQKNDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-chlorobenzoic acid (0.5 g, 2.12 mmol) in toluene (5 mL) were added Et3N (0.3 mL), DPPA (0.69 mL), and t-butanol (7.2 mL). The reaction mixture was heated at 100° C. overnight, cooled, and concentrated. This residue was extracted with ethyl acetate (20 mL). The organic phase was washed with aqueous HCl (5%, 20 mL), saturated NaHCO3, and saturated NaCl, was dried over anhydrous Na2SO4, and was concentrated to give the title compound as a solid (0.4 g, 65%). 1H NMR (400 MHz, CDCl3) δ 8.01 (1H, d, J=8.0 Hz), 7.19-7.12 (1H, m), 7.07-7.05 (2H, m), 1.46 (9H, s).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

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